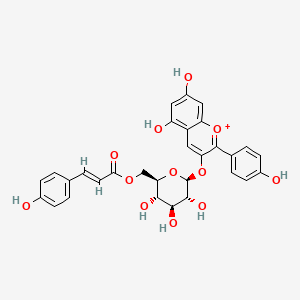

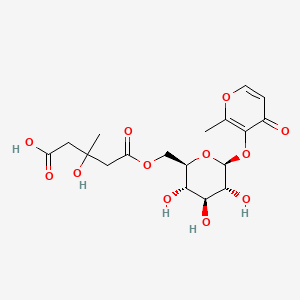

Pelargonidin 3-(6-p-coumaroyl)glucoside

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

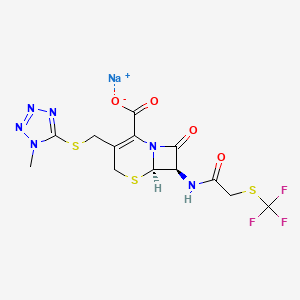

Pelargonidin 3-(6-p-coumaroyl)glucoside is an anthocyanidin glycoside that is the cinnamate ester obtained by the formal condensation of 6''-hydroxy group of pelargonidin 3-O-beta-D-glucoside with trans-4-coumaric acid. It has a role as a plant metabolite. It is an anthocyanidin glycoside, a monosaccharide derivative and a cinnamate ester. It derives from a trans-4-coumaric acid and a pelargonidin 3-O-beta-D-glucoside.

Applications De Recherche Scientifique

Ethnobotanical and Commercial Insights

Pelargonidin 3-(6-p-coumaroyl)glucoside, found in various species including Pelargonium sidoides, is significant in traditional medicine, particularly in southern Africa. Its inclusion in traditional remedies, such as treatments for dysentery complications, highlights its medicinal value. The successful development of Pelargonium sidoides into a phytomedicine, evidenced by its use in treating acute bronchitis, is attributed to factors like species selection, a favorable cost-benefit ratio, and comprehensive marketing strategies. This development was supported by scientific evidence confirming the botanical and chemical identity of the product, along with its efficacy, as demonstrated through numerous in vitro studies and clinical trials (Brendler & Van Wyk, 2008).

Pharmacological Profile

Research on compounds like Polydatin, which shares structural similarities with this compound, sheds light on potential pharmacological applications. Polydatin exhibits a range of pharmacological effects, including cardiovascular benefits, neuroprotection, anti-inflammatory and immunoregulatory effects, antioxidative properties, anti-tumor activities, and liver and lung protection. These findings suggest a broad therapeutic potential for compounds structurally related to this compound, warranting further exploration into their specific mechanisms of action and target proteins (Du, Peng, & Zhang, 2013).

Safety and Efficacy Concerns

While exploring the applications of compounds like this compound, it is crucial to consider safety concerns, especially regarding intestinal permeation enhancers. These enhancers, key in oral peptide formulations, may cause plasma membrane perturbation, potentially leading to epithelial damage and altered tight junction protein expression. Understanding the balance between therapeutic efficacy and safety is essential to minimize risks associated with the co-absorption of pathogens and toxins, which could lead to severe health implications (McCartney, Gleeson, & Brayden, 2016).

Bioactivity and Structure-Activity Relationships

Tiliroside, a compound related to this compound, highlights the significance of glycosidic flavonoids in healthcare, exhibiting a range of bioactivities including antioxidant, antimicrobial, and anti-inflammatory effects. The biosynthesis of such compounds involves the synthesis of an aglycone, followed by glucosylation and the addition of a coumaroyl part, which notably influences their bioactivity. This insight into the structure-activity relationship of glycosidic flavonoids provides a foundation for understanding the therapeutic potential of this compound and similar compounds (Luhata & Luhata, 2017).

Propriétés

Formule moléculaire |

C30H27O12+ |

|---|---|

Poids moléculaire |

579.5 g/mol |

Nom IUPAC |

[(2R,3S,4S,5R,6S)-6-[5,7-dihydroxy-2-(4-hydroxyphenyl)chromenylium-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C30H26O12/c31-17-6-1-15(2-7-17)3-10-25(35)39-14-24-26(36)27(37)28(38)30(42-24)41-23-13-20-21(34)11-19(33)12-22(20)40-29(23)16-4-8-18(32)9-5-16/h1-13,24,26-28,30,36-38H,14H2,(H3-,31,32,33,34,35)/p+1/t24-,26-,27+,28-,30-/m1/s1 |

Clé InChI |

VZPBBOAZFCREMQ-SHPGVJHPSA-O |

SMILES isomérique |

C1=CC(=CC=C1/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O |

SMILES canonique |

C1=CC(=CC=C1C=CC(=O)OCC2C(C(C(C(O2)OC3=CC4=C(C=C(C=C4[O+]=C3C5=CC=C(C=C5)O)O)O)O)O)O)O |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4R,5R)-4-[[2-(azidomethyl)phenyl]methyl]-5-(2-azidophenyl)-2-[4-(3-hydroxypropoxy)phenyl]-N-(3-methoxypropyl)-5H-oxazole-4-carboxamide](/img/structure/B1260268.png)

![sodium;7-chloro-2-(4-methoxy-2-methylphenyl)-1,10-dioxo-5H-pyridazino[4,5-b]quinolin-4-olate](/img/structure/B1260277.png)

![(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidenehept-6-en-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1260284.png)